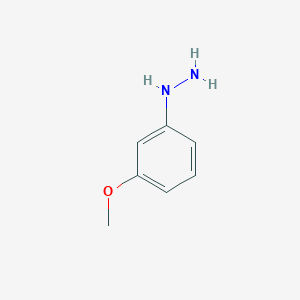

(3-Methoxyphenyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-4-2-3-6(5-7)9-8/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIOFCJOKUHZPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311307 | |

| Record name | (3-Methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15384-39-1, 39232-91-2 | |

| Record name | (3-Methoxyphenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15384-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyphenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039232912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Methoxyphenyl)hydrazine hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of (3-Methoxyphenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of this compound hydrochloride, a key reagent in synthetic organic chemistry and a valuable building block in pharmaceutical development. The document details its core physicochemical properties, outlines a standard synthesis pathway, discusses its application in the formation of bioactive heterocyclic scaffolds, and provides essential safety and handling protocols. The information is structured to offer both quick reference data and in-depth contextual understanding for laboratory and development applications.

Core Chemical Identity

This compound hydrochloride is an aromatic hydrazine salt. The presence of the methoxy group at the meta position of the phenyl ring influences its electronic properties and reactivity, while the hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

Its fundamental identifiers are crucial for unambiguous sourcing and regulatory compliance.

-

Common Synonyms: 3-Methoxyphenylhydrazine HCl, m-Methoxyphenylhydrazine hydrochloride, 1-(3-methoxyphenyl)hydrazine hydrochloride[2][3]

-

SMILES: COC1=CC=CC(NN)=C1.Cl[1]

-

InChI Key: GMXFZBZOVZOYNQ-UHFFFAOYSA-N[2]

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound dictate its handling, storage, and appropriate use in experimental setups. This compound hydrochloride is a solid at room temperature, with specific thermal and storage requirements for maintaining its integrity.

| Property | Value | Source(s) |

| Appearance | Off-white to pink-brownish or purple powder. | [2][5] |

| Melting Point | 142°C (decomposes). | [2][6] |

| Boiling Point | 275.3°C at 760 mmHg. | [5] |

| Solubility | No quantitative data available; synthesis protocols show it precipitates from concentrated HCl and the free base is extractable with diethyl ether.[7] | N/A |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., nitrogen) to prevent degradation. | [1][2] |

Synthesis Pathway: From Aniline to Hydrazine

Understanding the synthesis of this compound hydrochloride provides insight into potential impurities and the rationale for its hydrochloride salt form. A standard and robust method involves a two-step process starting from 3-methoxyaniline.[7]

Step 1: Diazotization. 3-methoxyaniline is treated with a nitrous acid source (typically sodium nitrite in an acidic medium like hydrochloric or sulfuric acid) at low temperatures (0–5°C). This converts the primary amine into a diazonium salt. The low temperature is critical to prevent the highly reactive diazonium salt from decomposing.[7][8]

Step 2: Reduction. The resulting diazonium salt solution is then added to a chilled solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid.[7] This reduces the diazonium group to the corresponding hydrazine. The product precipitates from the acidic solution as the stable hydrochloride salt, which can then be isolated by filtration.[7]

Caption: General workflow for the synthesis of this compound hydrochloride.

Application in Drug Development: The Fischer Indole Synthesis

Hydrazine derivatives are indispensable building blocks in medicinal chemistry, primarily for the synthesis of nitrogen-containing heterocycles which form the core of many active pharmaceutical ingredients (APIs).[9] this compound hydrochloride is frequently employed as a key precursor in the Fischer indole synthesis , a classic and versatile method for creating substituted indole rings.

The indole scaffold is a privileged structure in drug discovery, appearing in neurotransmitters (serotonin), anti-inflammatory drugs, and anti-cancer agents. The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.

The process can be summarized as follows:

-

Hydrazone Formation: this compound reacts with a carbonyl compound (aldehyde or ketone) to form a hydrazone intermediate.

-

Isomerization: The hydrazone tautomerizes to an enamine.

-

[1][1]-Sigmatropic Rearrangement: An acid catalyst promotes a key rearrangement step.

-

Cyclization & Aromatization: The intermediate cyclizes and eliminates ammonia to form the stable, aromatic indole ring.

Caption: Role of this compound in Fischer Indole Synthesis.

This reactivity makes it a valuable tool for generating libraries of novel indole derivatives for screening in drug development programs, including those targeting brain disorders.[2]

Experimental Protocol: Synthesis of a Substituted Indole

The following is a representative, self-validating protocol for the Fischer indole synthesis using this compound hydrochloride.

Objective: To synthesize 6-methoxy-2,3-dimethyl-1H-indole from this compound hydrochloride and butan-2-one.

Materials:

-

This compound hydrochloride

-

Butan-2-one (Methyl ethyl ketone)

-

Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

-

Hydrazone Formation:

-

In a 100 mL round-bottom flask, dissolve 1.75 g (10 mmol) of this compound hydrochloride in 20 mL of ethanol.

-

Add 0.80 mL (9 mmol) of butan-2-one to the solution.

-

Add 2-3 drops of concentrated sulfuric acid as a catalyst.

-

Heat the mixture to reflux for 1 hour. The progress can be monitored by TLC, observing the consumption of the starting materials.

-

-

Indolization (Cyclization):

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add 5 mL of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Heat the mixture to 80°C and maintain for 30-45 minutes. The color of the solution will typically darken.

-

-

Work-up and Isolation:

-

Allow the mixture to cool to room temperature and then pour it carefully over 50 g of crushed ice in a beaker.

-

Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

A precipitate of the crude indole product should form.

-

Extract the aqueous mixture three times with 30 mL portions of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 6-methoxy-2,3-dimethyl-1H-indole.

-

Safety and Handling

As a reactive chemical intermediate, this compound hydrochloride requires careful handling to minimize risk to laboratory personnel.

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark).

-

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Note: Some sources also list H312 (Harmful in contact with skin), H332 (Harmful if inhaled), and H351 (Suspected of causing cancer).[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]

-

Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Wear fire/flame resistant clothing if handling large quantities.[11]

-

Respiratory Protection: Handle in a well-ventilated fume hood. If exposure limits may be exceeded, use a full-face respirator with an appropriate cartridge.[11]

Handling and Storage:

-

Avoid breathing dust, vapor, mist, or gas.[3]

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[2]

References

-

PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

-

Oakwood Chemical. 3-Methoxyphenyl hydrazine hydrochloride Product Page. Oakwood Chemical. [Link]

-

Apexmol. 3-Methoxyphenylhydrazine hydrochloride Product Page. Apexmol Technology Co.,Ltd. [Link]

-

PrepChem.com. Synthesis of Step 1: 3-Methoxyphenyl hydrazine. PrepChem.com. [Link]

- Google Patents. Preparation method of Methoxyphenylhydrazine.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Methoxyphenylhydrazine hydrochloride | 39232-91-2 [chemicalbook.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methoxyphenyl hydrazine hydrochloride [oakwoodchemical.com]

- 5. echemi.com [echemi.com]

- 6. 3-Methoxyphenylhydrazine hydrochloride - CAS:39232-91-2 - Apexmol Technology Co.,Ltd [apexmol.com]

- 7. prepchem.com [prepchem.com]

- 8. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. chemical-label.com [chemical-label.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of (3-Methoxyphenyl)hydrazine from 3-Methoxyaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of (3-Methoxyphenyl)hydrazine, a crucial intermediate in the pharmaceutical and chemical industries. The primary synthetic route detailed herein involves the diazotization of 3-methoxyaniline followed by a controlled reduction of the resulting diazonium salt. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety protocols. By explaining the causality behind experimental choices and grounding the protocol in authoritative references, this guide aims to ensure both scientific integrity and practical reproducibility.

Introduction and Significance

This compound and its hydrochloride salt are valuable building blocks in organic synthesis. Their utility is most prominent in the construction of heterocyclic compounds, particularly indoles via the Fischer indole synthesis.[1][2] This reaction pathway is fundamental to the development of numerous pharmacologically active molecules. The methoxy substituent on the phenyl ring significantly influences the electronic properties and metabolic stability of the final compounds, making this particular hydrazine derivative a sought-after intermediate in medicinal chemistry.

The synthesis from 3-methoxyaniline is a classic and cost-effective approach, proceeding through a diazonium salt intermediate. While conceptually straightforward, the practical execution requires meticulous control over reaction conditions to ensure high yield, purity, and, most importantly, safety. Diazonium salts are notoriously unstable and can be explosive under certain conditions, demanding a thorough understanding of their handling and quenching procedures.[3][4]

Synthetic Strategy: A Two-Step Approach

The conversion of 3-methoxyaniline to this compound is efficiently achieved through a two-step, one-pot process:

-

Diazotization: The primary aromatic amine (3-methoxyaniline) is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[5]

-

Reduction: The intermediate diazonium salt is subsequently reduced to the corresponding hydrazine derivative using a suitable reducing agent, such as stannous chloride (tin(II) chloride) or sodium sulfite.[6][7]

This guide will focus on the stannous chloride reduction method, which is widely cited for its efficiency and the convenient isolation of the product as its hydrochloride salt.[2][8]

Mechanistic Considerations

Diazotization: The reaction is initiated by the formation of the nitrosonium ion (NO⁺) from nitrous acid in a strongly acidic medium.[1] The amine group of 3-methoxyaniline then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and dehydration steps follow, ultimately leading to the formation of the relatively stable 3-methoxyphenyldiazonium ion.[9] The presence of the electron-donating methoxy group can influence the rate of this reaction.[10]

Reduction: The reduction of the diazonium salt to a hydrazine involves the transfer of electrons from the reducing agent. With stannous chloride (SnCl₂), the Sn²⁺ ion is oxidized to Sn⁴⁺. The diazonium ion accepts electrons, leading to the formation of the hydrazine moiety.[2][11] This reaction must be performed under controlled, cold conditions to prevent side reactions and decomposition of the diazonium salt.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established laboratory procedures and emphasizes safety and reproducibility.[8]

Materials and Equipment

| Reagent/Equipment | Specifications | Purpose |

| 3-Methoxyaniline | >98% purity | Starting Material |

| Concentrated Sulfuric Acid | 95-98% | Acid catalyst for diazotization |

| Sodium Nitrite (NaNO₂) | ACS reagent grade | Nitrous acid precursor |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | >98% purity | Reducing Agent |

| Concentrated Hydrochloric Acid | 37% | Solvent and acid for reduction |

| Diethyl Ether | Anhydrous | Extraction Solvent |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |

| Round-bottom flask | Appropriate size | Reaction Vessel |

| Mechanical Stirrer | Efficient mixing | |

| Dropping funnel | Controlled addition of reagents | |

| Ice-salt bath | Temperature control | |

| Buchner funnel and filter flask | Product isolation |

Step-by-Step Procedure

Step 1: Formation of the Diazonium Salt Solution

-

In a suitable round-bottom flask equipped with a mechanical stirrer, combine 50.0 g (0.41 mol) of 3-methoxyaniline, 60 mL of concentrated sulfuric acid, and 100 mL of water. Stir the mixture until the aniline is completely dissolved.

-

Cool the solution to -5 °C using an ice-salt bath. Crucially, maintain the temperature below 0 °C throughout the next step to prevent decomposition of the diazonium salt. [8]

-

Separately, prepare a solution of 28.0 g (0.41 mol) of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the stirred 3-methoxyaniline solution, ensuring the temperature of the reaction mixture does not exceed 0 °C.[8] The use of a stoichiometric amount of sodium nitrite is critical to avoid excess nitrous acid, which can lead to side reactions and safety hazards.[3][4]

-

After the addition is complete, continue to stir the mixture at 0 °C for an additional hour to ensure complete diazotization.

Step 2: Reduction to this compound Hydrochloride

-

In a separate large beaker or flask, prepare a chilled solution of 100 g (0.44 mol) of stannous chloride dihydrate in 300 mL of concentrated hydrochloric acid.[8]

-

Slowly and carefully add the previously prepared cold diazonium salt solution to the stirred stannous chloride solution. The temperature should be monitored and kept low initially.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and let it stand for 16 hours (overnight).[8] This allows for the complete reduction and precipitation of the hydrazine hydrochloride salt.

Step 3: Isolation and Purification

-

Filter the reaction mixture through a Buchner funnel to collect the precipitated solid (the filter cake).

-

The filtrate may contain additional product. Make the filtrate basic with a suitable base (e.g., concentrated NaOH solution) while cooling in an ice bath, and then extract with diethyl ether.

-

Make the collected filter cake basic and also extract it with diethyl ether.[8]

-

Combine all the diethyl ether extracts and dry them over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as an oil. The reported yield for this procedure is approximately 49.1 g.[8] To obtain the hydrochloride salt, the oily free base can be dissolved in a suitable solvent (like ether) and treated with HCl gas or a solution of HCl in isopropanol.

Safety and Hazard Management

The synthesis of this compound involves several significant hazards that require strict adherence to safety protocols.

-

Diazonium Salts: Aryl diazonium salts are thermally unstable and can be sensitive to shock and friction, especially in a dry, solid state.[4] They are known to decompose violently.[3][12]

-

Cardinal Rule: Never isolate the diazonium salt. It should always be prepared in solution and used immediately in situ.[12]

-

Temperature Control: Maintain temperatures below 5°C during the diazotization reaction.[3][4]

-

Quenching: Any unreacted diazonium salt should be quenched before workup. This can be achieved by adding a compound like sulfamic acid.

-

-

Reagent Handling:

-

3-Methoxyaniline: This compound is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

-

Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with extreme care, using appropriate PPE.

-

Sodium Nitrite: This is an oxidizing agent and is toxic if ingested.

-

Visualization of the Process

Reaction Mechanism Workflow

The overall transformation can be visualized as a two-stage process, highlighting the critical intermediate.

Caption: A workflow diagram illustrating the two main stages of the synthesis.

Experimental Workflow

The practical laboratory steps can be outlined to ensure a clear and logical progression.

Caption: A step-by-step flowchart of the experimental laboratory procedure.

Conclusion

The synthesis of this compound from 3-methoxyaniline via diazotization and subsequent reduction is a robust and well-established method. Success hinges on a disciplined approach to the experimental procedure, particularly with regard to temperature control and the handling of the diazonium salt intermediate. By understanding the underlying chemical principles and adhering strictly to safety protocols, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and development. This guide provides the necessary technical depth and practical insights to achieve this outcome safely and efficiently.

References

- NPTEL. (n.d.). Aromatic Diazonium Salts.

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.

- ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts.

-

PrepChem. (n.d.). Synthesis of Step 1: 3-Methoxyphenyl hydrazine. Retrieved from .

- ACS Publications. (2020).

- BenchChem. (n.d.). An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA.

- Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts.

- Google Patents. (n.d.). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

- Patsnap Eureka. (n.d.). Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.

- BYJU'S. (n.d.). Diazotization Reaction Mechanism.

- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.

- NOAA. (n.d.). Diazonium Salts - CAMEO Chemicals.

- Ragan, J. A. (2001). Fischer Phenylhydrazine Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

- Wikipedia. (n.d.). Diazonium compound.

- Google Patents. (n.d.). A kind of synthetic method of substituted phenylhydrazines and its salt.

- Hodgson, H. H., Nicholson, D. E., & Turner, G. (1943). Decomposition of the Diazonium Salts of 4-Nitro-l-naphthylamine, etc. 15. Journal of the Chemical Society (Resumed), 8.

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- Google Patents. (n.d.). EP0187285A2 - Process for the preparation of substituted phenyl hydrazines.

- Google Patents. (n.d.). CN102910670A - Method for reducing stannic chloride.

- Chemistry Stack Exchange. (2016). Does this reduction mechanism of a diazonium via stannic chloride make sense?.

- Google Patents. (n.d.). WO2008113661A2 - Process for preparing substituted phenylhydrazines.

- Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?.

- ResearchGate. (n.d.). Iron powder and tin/tin chloride as new reducing agents of Meerwein arylation reaction with unexpected recycling to anilines | Request PDF.

- Sandhu, J. S., Kumar, S., & Sethi, P. S. (1982). Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. Journal of the Indian Chemical Society, 59, 238-239.

- ChemicalBook. (n.d.). 4-Methoxyphenylhydrazine hydrochloride synthesis.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- Google Patents. (n.d.). WO2007083320A2 - Conversion of aromatic diazonium salt to aryl hydrazine.

- Google Patents. (n.d.). US20110313171A1 - Conversion of aromatic diazonium salt to aryl hydrazine.

- Baxendale, I. R., et al. (2011). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Tetrahedron, 67(51), 10296-10303.

- Organic Syntheses. (n.d.). Procedure.

- Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.

- ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl....

- Guidechem. (n.d.). 3-Methoxyaniline 536-90-3 wiki.

Sources

- 1. byjus.com [byjus.com]

- 2. Diazonium compound - Wikipedia [en.wikipedia.org]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. researchgate.net [researchgate.net]

- 5. Diazotisation [organic-chemistry.org]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prepchem.com [prepchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. quora.com [quora.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Page loading... [guidechem.com]

Spectroscopic data of (3-Methoxyphenyl)hydrazine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of (3-Methoxyphenyl)hydrazine

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a crucial building block in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Aimed at researchers, scientists, and drug development professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a definitive structural profile of the molecule. The narrative emphasizes the causal links between molecular structure and spectral output, providing both the data and the scientific reasoning behind its interpretation.

Molecular Identity and Structure

This compound is an aromatic compound featuring a hydrazine moiety and a methoxy group attached to a benzene ring at the meta position. Understanding its precise structure is the foundational step for its application in complex synthesis. The hydrochloride salt is the most common commercial form, which requires neutralization to the free base for many reactions and for unambiguous spectroscopic analysis of the neutral form.[1]

| Identifier | Value |

| Chemical Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol (Free Base)[2] |

| CAS Number | 621-46-5 (Free Base) / 39232-91-2 (Hydrochloride)[1] |

graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes with explicit positions C1 [label="C1", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="C2", pos="-1.2,-0.7!", fillcolor="#F1F3F4", fontcolor="#202124"]; C3 [label="C3", pos="-1.2,-2.1!", fillcolor="#F1F3F4", fontcolor="#202124"]; C4 [label="C4", pos="0,-2.8!", fillcolor="#F1F3F4", fontcolor="#202124"]; C5 [label="C5", pos="1.2,-2.1!", fillcolor="#F1F3F4", fontcolor="#202124"]; C6 [label="C6", pos="1.2,-0.7!", fillcolor="#F1F3F4", fontcolor="#202124"]; N1 [label="N", pos="2.4,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N2 [label="N", pos="3.6,0.7!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O1 [label="O", pos="-2.4,-2.8!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C7 [label="C7", pos="-3.6,-2.1!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Hydrogen nodes H2 [label="H", pos="-2.1,0!", fontcolor="#5F6368"]; H4 [label="H", pos="0,-3.8!", fontcolor="#5F6368"]; H5 [label="H", pos="2.1,-2.8!", fontcolor="#5F6368"]; H6 [label="H", pos="2.1,-0.2!", fontcolor="#5F6368"]; H_N1 [label="H", pos="2.4,1!", fontcolor="#5F6368"]; H_N2a [label="H", pos="3.6,1.7!", fontcolor="#5F6368"]; H_N2b [label="H", pos="4.5,0.2!", fontcolor="#5F6368"]; H_C7a [label="H", pos="-3.6,-1.1!", fontcolor="#5F6368"]; H_C7b [label="H", pos="-4.5,-2.6!", fontcolor="#5F6368"]; H_C7c [label="H", pos="-3.2,-2.8!", fontcolor="#5F6368"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- N1; N1 -- N2; C3 -- O1; O1 -- C7;

// Hydrogen bonds C2 -- H2; C4 -- H4; C5 -- H5; C6 -- H6; N1 -- H_N1; N2 -- H_N2a; N2 -- H_N2b; C7 -- H_C7a; C7 -- H_C7b; C7 -- H_C7c; }

Figure 1. Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides unambiguous evidence for the connectivity and chemical environment of each atom.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. While a peer-reviewed, fully assigned experimental spectrum is not publicly available, the expected chemical shifts and multiplicities can be reliably predicted based on established substituent effects.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.15 | t, J ≈ 8.0 Hz | 1H | H-5 | Triplet due to coupling with two adjacent protons (H-4, H-6). |

| ~ 6.50 | dd, J ≈ 8.0, 2.0 Hz | 1H | H-6 | Doublet of doublets from ortho coupling to H-5 and meta coupling to H-2. |

| ~ 6.45 | t, J ≈ 2.0 Hz | 1H | H-2 | Triplet (or narrow multiplet) from meta coupling to H-4 and H-6. |

| ~ 6.35 | dd, J ≈ 8.0, 2.0 Hz | 1H | H-4 | Doublet of doublets from ortho coupling to H-5 and meta coupling to H-2. |

| ~ 5.50 | br s | 1H | NH -Ar | Broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange. |

| ~ 3.80 | s | 3H | -OCH ₃ | Singlet, as these protons are chemically equivalent and have no adjacent protons to couple with. |

| ~ 3.60 | br s | 2H | -NH ₂ | Broad singlet due to quadrupole broadening and chemical exchange; integrates to two protons. |

Interpretation: The aromatic region (δ 6.3-7.2) is complex due to the meta-substitution pattern, which makes all four aromatic protons chemically distinct. The methoxy group (-OCH₃) gives a characteristic sharp singlet at approximately 3.80 ppm. The hydrazine protons (-NHNH₂) typically appear as broad singlets that can exchange with deuterium in solvents like D₂O, causing them to disappear from the spectrum. Their chemical shift can be highly variable depending on solvent, concentration, and temperature.

Carbon-¹³ (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160.5 | C-3 | Aromatic carbon attached to the strongly electron-donating -OCH₃ group, resulting in a downfield shift. |

| ~ 150.0 | C-1 | Aromatic carbon attached to the nitrogen of the hydrazine group. |

| ~ 130.0 | C-5 | Aromatic CH carbon, shifted by standard benzene resonance. |

| ~ 108.0 | C-6 | Ortho to the hydrazine and meta to the methoxy group. |

| ~ 105.5 | C-4 | Ortho to the methoxy group, shielded by its electron-donating effect. |

| ~ 100.0 | C-2 | Ortho to both substituents, experiencing shielding effects. |

| ~ 55.0 | C-7 (-OCH₃) | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Interpretation: The spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbons directly attached to the electronegative oxygen (C-3) and nitrogen (C-1) atoms are the most deshielded and appear furthest downfield. The methoxy carbon (C-7) appears in the typical upfield region for sp³-hybridized carbons attached to oxygen.

NMR Experimental Protocol

A self-validating protocol ensures reproducibility and accuracy. The following outlines a standard procedure for acquiring high-quality NMR data.

Figure 2. Standard workflow for NMR sample preparation, acquisition, and processing. *Note: If starting with the hydrochloride salt, it should first be neutralized by dissolving in a suitable solvent and washing with a weak base (e.g., aq. NaHCO₃), followed by extraction and solvent evaporation to yield the free base.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400–3200 | Medium, Doublet | N-H Stretch | Primary Amine (-NH₂) |

| 3100–3000 | Medium | Aromatic C-H Stretch | Ar-H |

| 2980–2850 | Medium | Aliphatic C-H Stretch | -OCH₃ |

| 1600–1580 | Strong | C=C Stretch (in-ring) | Aromatic Ring |

| 1500–1400 | Strong | C=C Stretch (in-ring) | Aromatic Ring |

| 1280–1200 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (Ar-O-CH₃) |

| 1050–1020 | Strong | Symmetric C-O-C Stretch | Aryl Ether (Ar-O-CH₃) |

| 860-680 | Strong | C-H Out-of-Plane Bend | Aromatic Ring (meta-subst.) |

Interpretation: The IR spectrum of this compound is distinguished by several key features. The presence of a primary amine is indicated by a pair of peaks in the 3400-3200 cm⁻¹ region.[4] The strong absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the aromatic ring C=C stretching vibrations.[5] Crucially, the strong bands in the 1280-1020 cm⁻¹ region confirm the presence of the aryl ether linkage. The distinction between C-H stretches just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic methoxy) is also a key diagnostic feature.[5]

IR Experimental Protocol (KBr Pellet Method)

This protocol is a standard, validated method for analyzing solid samples.

-

Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a small amount of the powder into a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance vs. wavenumber is automatically ratioed against the background by the instrument software.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization. Electron Ionization (EI) is a common technique for this purpose.

Table 4: Key Mass Spectrometry Data (Electron Ionization)

| m/z (mass-to-charge) | Proposed Fragment Ion | Notes |

| 138 | [C₇H₁₀N₂O]⁺• | Molecular Ion (M⁺•) |

| 123 | [M - •CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 108 | [M - N₂H₂]⁺• | Loss of diazene. |

| 107 | [M - •N₂H₃]⁺ or [C₇H₇O]⁺ | Loss of the hydrazinyl radical, forming a stable methoxybenzene cation. A very common and often abundant fragment. |

| 77 | [C₆H₅]⁺ | Loss of the methoxy and hydrazine groups, leaving the phenyl cation. |

Interpretation: Under electron ionization, this compound will form a molecular ion at m/z = 138. The fragmentation is driven by the formation of stable ions and neutral species.[6] Key fragmentation pathways include:

-

Alpha-Cleavage: Scission of the relatively weak N-N bond is a common pathway for hydrazines.[6]

-

Loss of Radicals: The loss of a methyl radical (•CH₃) from the methoxy group leads to a fragment at m/z 123.

-

Formation of Stable Cations: A dominant fragmentation route involves the cleavage of the C-N bond to lose the hydrazinyl radical (•N₂H₃), resulting in the highly stable methoxybenzene cation at m/z 107.

Figure 3. Proposed key fragmentation pathway for this compound in EI-MS.

MS Experimental Protocol (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Method: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to separate the analyte from any impurities.

-

MS Method: Set the EI source energy to 70 eV. Scan a mass range of m/z 40-400.

-

Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

Conclusion

The structural identity of this compound is unequivocally confirmed through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR define the carbon-hydrogen framework and the precise substitution pattern on the aromatic ring. IR spectroscopy confirms the presence of the key functional groups—primary amine, aryl ether, and the aromatic system. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This comprehensive spectroscopic profile serves as an essential reference for quality control, reaction monitoring, and structural verification in any research or development setting.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxyphenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

University of Wisconsin Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

DATACC. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 3-(4-methoxyphenyl)-3,4-dihydro-2H- benzo[e][3][6]oxazine. Retrieved from [Link]

-

DergiPark. (2022). Spectroscopic and Quantum Chemical Studies on the Structure of 3-chloro-2-{(2Z)-2-[1-(4 methoxyphenyl)ethylidene]hydrazinyl}pyridine. Gazi University Journal of Science. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. PMC. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Reactivity and Stability of (3-Methoxyphenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxyphenyl)hydrazine, often supplied as its hydrochloride salt, is a versatile substituted arylhydrazine that serves as a crucial building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the methoxy group at the meta-position of the phenyl ring, dictate its reactivity and stability, making a thorough understanding of its chemical behavior paramount for its effective and safe utilization. This guide provides a comprehensive overview of the chemical reactivity, stability profile, and safe handling procedures for this compound, with a focus on its application in the synthesis of valuable heterocyclic compounds, particularly indoles. The insights provided herein are intended to empower researchers and drug development professionals to leverage the full synthetic potential of this reagent while ensuring operational safety and experimental success.

Physicochemical Properties of this compound Hydrochloride

A foundational understanding of the physicochemical properties of this compound hydrochloride is essential for its proper handling, storage, and application in chemical synthesis.

| Property | Value | References |

| CAS Number | 39232-91-2 | [1][2][3] |

| Molecular Formula | C₇H₁₁ClN₂O | [1][2] |

| Molecular Weight | 174.63 g/mol | [1][4] |

| Appearance | Off-white to purple powder/solid | [3] |

| Melting Point | 142 °C (decomposes) | [1][5] |

| Boiling Point | 275.3 °C at 760 mmHg | [1] |

| Solubility | No data available | |

| Storage Temperature | 4°C, under an inert atmosphere (e.g., nitrogen) | [1][2] |

Chemical Reactivity of this compound

The reactivity of this compound is primarily centered around the nucleophilic nature of the hydrazine moiety and the electronic influence of the methoxy-substituted phenyl ring. This section delves into its most significant chemical transformations.

The Fischer Indole Synthesis: A Cornerstone Application

The most prominent application of this compound is in the Fischer indole synthesis, a powerful acid-catalyzed reaction that constructs the indole ring from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[6][7][8][9] This reaction is of immense importance in the synthesis of a vast array of pharmaceuticals and biologically active molecules.

Mechanism of the Fischer Indole Synthesis:

The generally accepted mechanism proceeds through several key steps:[6][7][9]

-

Hydrazone Formation: The reaction initiates with the condensation of this compound with an aldehyde or ketone to form the corresponding phenylhydrazone.[9]

-

Tautomerization: The phenylhydrazone undergoes tautomerization to the more reactive enamine (or 'ene-hydrazine') intermediate.[6][9]

-

[10][10]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[10][10]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond at the ortho position of the phenyl ring.[6][7]

-

Cyclization and Elimination: The resulting intermediate then undergoes cyclization and subsequent elimination of ammonia to afford the aromatic indole ring.[6][9]

Influence of the Methoxy Group:

The position of the methoxy group on the phenyl ring can significantly influence the outcome of the Fischer indole synthesis. While electron-donating groups generally facilitate the reaction, their position can also lead to the formation of unexpected byproducts.[11] For instance, in the case of 2-methoxyphenylhydrazones, abnormal cyclization can occur, leading to chlorinated indole derivatives as major products under certain conditions.[11] Although this compound is less prone to such dramatic electronic effects leading to abnormal cyclization compared to its ortho and para isomers, the electronic nature of the methoxy group still plays a role in directing the cyclization and influencing the overall reaction rate.

Experimental Workflow for Fischer Indole Synthesis:

Caption: A generalized workflow for the Fischer indole synthesis.

Condensation Reactions with Carbonyl Compounds

This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is the initial step in the Fischer indole synthesis but is also a valuable transformation in its own right, as hydrazones are stable compounds with a range of applications in medicinal and materials chemistry. The reaction is typically catalyzed by a small amount of acid.

Illustrative Protocol for Hydrazone Formation:

The following protocol is adapted from a similar condensation reaction and serves as a representative procedure.

Materials:

-

This compound hydrochloride

-

An appropriate aldehyde or ketone (e.g., acetophenone)

-

Ethanol

-

Glacial Acetic Acid

-

Sodium Acetate (for neutralization of the hydrochloride salt)

Procedure:

-

In a round-bottom flask, dissolve this compound hydrochloride and a molar equivalent of sodium acetate in ethanol.

-

To this solution, add a molar equivalent of the carbonyl compound.

-

Add a catalytic amount of glacial acetic acid (a few drops).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the hydrazone product may precipitate out of the solution upon cooling.

-

The product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

The Japp-Klingemann Reaction: Synthesis of Hydrazone Precursors

Reaction Mechanism of the Japp-Klingemann Reaction:

Caption: A simplified representation of the Japp-Klingemann reaction.

This compound as an Electrophilic Partner

Recent advancements in organic synthesis have demonstrated that arylhydrazines can also act as versatile electrophilic partners in various cross-coupling reactions.[10] This expands the synthetic utility of this compound beyond its traditional role as a nucleophile. These reactions often proceed via the in-situ generation of aryl radicals from the arylhydrazine.[16][17]

Stability Profile of this compound

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions. As with other hydrazine derivatives, it is susceptible to degradation through thermal and oxidative pathways.

Thermal Stability

Oxidative Stability

Arylhydrazines are susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents.[20][21] The oxidation of phenylhydrazine is a complex process that can generate reactive intermediates such as superoxide radicals, hydrogen peroxide, and phenylhydrazyl radicals.[20] These reactive species can lead to the formation of various degradation products, including benzene, azobenzene, and biphenyl.[21] The presence of the methoxy group may influence the rate and pathway of oxidation. To minimize oxidative degradation, this compound should be stored under an inert atmosphere, such as nitrogen or argon.[1][2]

Analytical Methods for Stability Assessment

The stability of this compound can be assessed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the purity of this compound over time and for detecting the formation of degradation products.[22][23]

-

Gas Chromatography (GC): GC can also be employed for purity assessment, often after derivatization to improve volatility and thermal stability.[22][24]

-

Thermal Analysis (TGA/DSC): TGA can determine the onset of thermal decomposition, while DSC can provide information on melting behavior and exothermic decomposition events.

Safe Handling and Storage

Given its potential hazards, the safe handling and storage of this compound are of utmost importance. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][25]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Storage:

-

Keep the container tightly sealed and under an inert atmosphere (nitrogen is recommended).[1][2]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[28]

Spill and Disposal:

-

In case of a spill, avoid generating dust.

-

Wear appropriate PPE and clean up the spill using an inert absorbent material.

-

Dispose of the waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with its primary role in the construction of indole and other heterocyclic systems. A comprehensive understanding of its reactivity, particularly in the context of the Fischer indole synthesis, is essential for its successful application. The electronic influence of the meta-methoxy group imparts specific characteristics to its reactivity profile. Furthermore, a thorough appreciation of its stability and adherence to strict safety protocols for handling and storage are critical for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides the foundational knowledge for researchers and drug development professionals to confidently and safely utilize this compound in their synthetic endeavors.

References

-

Fischer Indole Synthesis. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Japp–Klingemann reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. (2020). RSC Advances, 10(54), 32455–32473. [Link]

- Safety and Handling of Hydrazine. (1977). DTIC.

- The Japp-Klingemann Reaction. (2015).

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2567–2584. [Link]

-

Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (2011). Chemical and Pharmaceutical Bulletin, 59(1), 1-13. [Link]

-

Japp-Klingemann reaction. (n.d.). chemeurope.com. Retrieved January 13, 2026, from [Link]

-

This compound hydrochloride. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

The oxidation of phenylhydrazine: superoxide and mechanism. (1976). Biochemistry, 15(3), 513–519. [Link]

- Relative reactivities of arylhydrazine hydrochlorides with electron-donating groups (EDG). (2020).

-

Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate. (1967). Journal of the Chemical Society C: Organic, 1859-1862. [Link]

- chemical label this compound dihydrochloride. (n.d.). Fisher Scientific.

- Material Safety Data Sheet - HYDRAZINE HYDR

- HYDRAZINE - SAFETY D

- SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. (1999). ARKIVOC.

-

A three-component Fischer indole synthesis. (2008). Nature Protocols, 3(1), 153–158. [Link]

- Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydr

- The oxidation of phenylhydrazine: superoxide and mechanism. (1976). Biochemistry, 15(3), 513-519.

- SAFETY D

-

Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. (2020). ACS Omega, 5(8), 4253–4263. [Link]

-

Photochemical and electrochemical C–N borylation of arylhydrazines. (2021). Chemical Communications, 57(76), 9692–9695. [Link]

- Preparation method of Methoxyphenylhydrazine. (2005).

-

Oxidative damage by phenylhydrazine diminishes erythrocyte anion transport. (1996). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1280(2), 167–174. [Link]

-

N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds. (2005). Angewandte Chemie International Edition, 44(34), 5456–5459. [Link]

- ANALYTICAL METHODS. (1997).

-

The Action of Phenylhydrazine on the Periodate Degradation Products of Phenyl β-D-Glycopyranosyl Sulfones. (1958). Journal of the American Chemical Society, 80(16), 4327–4330. [Link]

-

2-phenylindole. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]

- A concise approach for the synthesis of 6-methoxy-2-tetralone. (2018). MedCrave online.

- Synthesis of 2-phenylindoxyls. (2006). ARKIVOC.

-

Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. (2021). Molecules, 26(16), 4991. [Link]

- Preparation method of 6-methoxy-2-naphthaldehyde. (2021).

- Chromatographic methods of determining hydrazine and its polar derivatives. (2012).

- Method for synthesizing 6-methoxy-2-naphthaldehyde. (n.d.).

- HYDRAZINE Method no.: 308. (n.d.). OSHA.

Sources

- 1. This compound hydrochloride | 39232-91-2 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methoxyphenylhydrazine hydrochloride | 39232-91-2 [chemicalbook.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Japp-Klingemann_reaction [chemeurope.com]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

- 23. researchgate.net [researchgate.net]

- 24. osha.gov [osha.gov]

- 25. chemical-label.com [chemical-label.com]

- 26. datasheets.scbt.com [datasheets.scbt.com]

- 27. files.dep.state.pa.us [files.dep.state.pa.us]

- 28. fishersci.com [fishersci.com]

An In-depth Technical Guide to (3-Methoxyphenyl)hydrazine hydrochloride: Properties, Safety, and Handling

For Immediate Release

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical compound (3-Methoxyphenyl)hydrazine hydrochloride. It provides critical information regarding its identification, properties, and most importantly, detailed safety protocols and handling procedures essential for laboratory and industrial settings.

Section 1: Chemical Identification and Core Properties

This compound hydrochloride is a key reagent in organic synthesis, particularly in the formation of indole rings via Fischer indole synthesis, a foundational reaction in the development of many pharmaceutical agents.[1][2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 39232-91-2 | [3][4] |

| Molecular Formula | C₇H₁₁ClN₂O | [3][4] |

| Molecular Weight | 174.63 g/mol | [3][5] |

| Synonyms | 3-Methoxyphenylhydrazine HCl, m-Methoxyphenylhydrazine hydrochloride | [4][5] |

| Appearance | Off-white to purple powder/solid | [6] |

| Melting Point | 142°C (decomposes) | [4] |

| Boiling Point | 275.3°C at 760 mmHg | [6] |

| Storage Temperature | 2-8°C, under inert atmosphere (e.g., Nitrogen) | [4] |

Section 2: Comprehensive Safety and Hazard Analysis

The safe handling of this compound hydrochloride is paramount due to its inherent hazardous properties. This section details the GHS classification and provides a causal explanation for the required safety protocols. Hydrazine derivatives, as a class, are known for their potential toxicity and reactivity.[7]

2.1 Globally Harmonized System (GHS) Classification

This compound is classified as hazardous under the GHS framework. The signal word is "Warning" .[5]

Table 2: GHS Hazard Statements and Pictograms

| Pictogram | GHS Code | Hazard Statement | Causality and Scientific Insight |

| GHS07 | H302: Harmful if swallowed | The hydrazine moiety can interfere with metabolic processes. Ingestion can lead to systemic toxicity. | |

| H315: Causes skin irritation | The compound can react with proteins and lipids in the skin, leading to inflammation and irritation. | ||

| H319: Causes serious eye irritation | Direct contact can cause significant damage to the sensitive tissues of the eye, leading to pain and impaired vision. | ||

| H335: May cause respiratory irritation | Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. |

2.2 Precautionary Measures and Protocols

A proactive approach to safety is critical. The following precautionary statements (P-codes) are not just rules, but risk-mitigation strategies grounded in the chemical's reactivity and toxicity profile.

-

Prevention (P261, P264, P270, P280):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [5] The primary route of exposure to be controlled. This is why work must be conducted in a certified chemical fume hood.

-

P264: Wash hands thoroughly after handling. [5] Prevents accidental ingestion and dermal transfer.

-

P270: Do not eat, drink or smoke when using this product. [5] Mitigates the risk of ingestion.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection. [5] A fundamental barrier method to prevent skin and eye contact.

-

-

Response (P301+P312, P302+P352, P304+P340, P305+P351+P338):

-

IF SWALLOWED (P301+P312): Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[9] Do not induce vomiting.

-

IF ON SKIN (P302+P352): Wash with plenty of soap and water.[5][8] This helps to neutralize and remove the irritant.

-

IF INHALED (P304+P340): Remove person to fresh air and keep comfortable for breathing.[5][8]

-

IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8] Immediate and prolonged flushing is crucial to minimize eye damage.

-

-

Storage (P403+P233, P405):

-

Disposal (P501):

-

P501: Dispose of contents/container to an approved waste disposal plant. [5] Hydrazine compounds are considered hazardous waste and must be disposed of according to institutional and national regulations.

-

Section 3: Experimental Protocols and Handling

This section provides a detailed workflow for handling this compound hydrochloride in a research setting, emphasizing the integration of safety measures at each step.

3.1 Personal Protective Equipment (PPE) Workflow

The selection of PPE is the first line of defense. The following diagram illustrates the mandatory PPE sequence before entering the designated handling area.

Caption: Mandatory PPE sequence before handling the compound.

3.2 Weighing and Dispensing Protocol

Causality: Hydrazine derivatives can be sensitive to air and moisture, and their dust is hazardous if inhaled. This protocol is designed to minimize atmospheric exposure and prevent contamination.

-

Preparation: Ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface and the analytical balance within the hood.

-

Inert Atmosphere Transfer: If the compound is particularly sensitive or if the procedure is lengthy, consider using a glove bag or glove box with an inert atmosphere (Nitrogen or Argon).

-

Weighing:

-

Use a tared, clean, and dry glass container (e.g., a vial or round-bottom flask).

-

Quickly transfer the solid from the main stock bottle to the tared container.

-

Keep the stock bottle open for the minimum time possible.

-

Close both containers securely immediately after transfer.

-

-

Dissolution: If the next step is dissolution, add the solvent directly to the container inside the fume hood using a syringe or cannula for air-sensitive reactions.

-

Cleanup: Carefully wipe down the balance and surrounding area with a damp cloth to collect any stray powder. Dispose of the cloth as hazardous waste.

3.3 Accidental Release and Spill Management

A spill of this compound hydrochloride should be treated as a major incident.[7]

Caption: Decision workflow for spill response.

Section 4: Toxicological and Ecological Information

4.1 Toxicological Summary

-

Acute Toxicity: Harmful if swallowed.[5][8] No specific LD50 data is readily available in the searched results, but the H302 classification indicates significant oral toxicity.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[5][8]

-

Respiratory or Skin Sensitization: While not explicitly classified, many hydrazine derivatives are known sensitizers.[7] Repeated exposure should be avoided.

-

Carcinogenicity: There is no specific data in the search results classifying this compound as a carcinogen. However, hydrazine itself is a suspected carcinogen.[7] Therefore, it is prudent to handle all hydrazine derivatives with precautions to minimize long-term exposure.

4.2 Ecological Information

-

Toxicity: Specific data on toxicity to fish, daphnia, or algae is not available in the provided search results.[8]

-

Persistence and Degradability: No data available.

-

General Advice: Do not let the product enter drains.[8] Discharge into the environment must be avoided.

References

- This compound hydrochloride | 39232-91-2. Sigma-Aldrich.

- 39232-91-2 | this compound hydrochloride. ChemScene.

- 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940. PubChem.

- (3-Methoxyphenyl)

- 39232-91-2, this compound hydrochloride Formula. ECHEMI.

- 3-Methoxyphenylhydrazine hydrochloride | 39232-91-2. ChemicalBook.

- New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH.

- SAFETY D

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.

- Hydrazine - Standard Operating Procedure. University of California, Santa Barbara.

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 3-Methoxyphenylhydrazine hydrochloride | 39232-91-2 [chemicalbook.com]

- 5. 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. ehs.ucsb.edu [ehs.ucsb.edu]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of (3-Methoxyphenyl)hydrazine Hydrochloride in Organic Solvents

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed exploration of the solubility characteristics of (3-Methoxyphenyl)hydrazine hydrochloride. Understanding the solubility of this compound is paramount for its effective application in synthesis, formulation, and various research endeavors.

This compound and its salts are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds, including indole derivatives with potential therapeutic activities. The ability to effectively dissolve this starting material in an appropriate solvent is a critical first step in reaction design, purification, and formulation development. This guide offers a comprehensive overview of the solubility of this compound hydrochloride, delving into the physicochemical principles that govern its behavior in various organic media.

Physicochemical Properties of this compound Hydrochloride

A foundational understanding of the molecule's intrinsic properties is essential to predict and explain its solubility. As a hydrochloride salt, this compound hydrochloride is an ionic compound, which significantly influences its interaction with solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClN₂O | [1][2] |

| Molecular Weight | 174.63 g/mol | [1][2][3] |

| Melting Point | 142 °C (decomposes) | [3][4] |

| Appearance | Off-white to pinkish-brown powder | [4][5] |

| pKa | The hydrazine moiety provides basic character, which is protonated in the hydrochloride salt. | |

| Polarity | High, due to the ionic nature of the hydrochloride salt and the presence of polar functional groups (methoxy, hydrazine). | |

| Hydrogen Bond Donor | Yes (N-H groups) | [2] |

| Hydrogen Bond Acceptor | Yes (N and O atoms) | [2] |

The presence of both hydrogen bond donors and acceptors, coupled with its ionic nature, suggests that this compound hydrochloride will exhibit favorable solubility in polar, protic solvents that can engage in hydrogen bonding and solvate the ions effectively.

Qualitative Solubility Profile in Common Organic Solvents

While specific quantitative solubility data for this compound hydrochloride is not widely available in published literature, a qualitative assessment can be made based on the principles of "like dissolves like" and the physicochemical properties of the compound. The following table provides an expected solubility profile at ambient temperature.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble | The high polarity and hydrogen bonding ability of methanol can effectively solvate the ions and polar groups of the solute. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a polar, hydrogen-bonding solvent, though its slightly lower polarity may result in marginally lower solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a highly polar aprotic solvent capable of solvating cations well. Its ability to accept hydrogen bonds also contributes to solubility. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is another highly polar aprotic solvent that can effectively dissolve many organic salts. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO or DMF, which may limit its solvating power for this specific salt. |

| Acetone | Polar Aprotic | Sparingly Soluble | Acetone has a moderate polarity but is a less effective solvent for ionic compounds compared to more polar aprotic solvents. |

| Tetrahydrofuran (THF) | Relatively Nonpolar | Sparingly Soluble | The lower polarity of THF makes it a poor solvent for ionic salts. |

| Dichloromethane (DCM) | Nonpolar | Insoluble | As a nonpolar solvent, DCM cannot effectively solvate the ions of the hydrochloride salt. |

| Toluene | Nonpolar | Insoluble | Toluene is a nonpolar aromatic solvent and is not expected to dissolve a polar, ionic compound. |

| Hexane | Nonpolar | Insoluble | Hexane is a nonpolar aliphatic solvent and is a very poor solvent for polar and ionic compounds. |

Factors Influencing Solubility: A Deeper Dive

The dissolution of this compound hydrochloride is a multifactorial process governed by the interplay of solute-solvent interactions, temperature, and the presence of impurities.

1. Solute-Solvent Interactions: The adage "like dissolves like" is the cornerstone of solubility prediction.[6] For this compound hydrochloride, the key interactions are:

- Ion-Dipole Interactions: The primary driving force for the dissolution of this ionic salt in polar solvents. The positive and negative ends of the solvent dipoles surround the cation (protonated hydrazine) and the chloride anion, respectively.

- Hydrogen Bonding: The N-H groups of the hydrazine moiety can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors.[2] Solvents that can participate in hydrogen bonding, such as alcohols, will enhance solubility.

- Van der Waals Forces: While weaker, these forces also contribute to the overall solvation energy.

2. Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[7] This is because the added thermal energy helps to overcome the lattice energy of the solid and disrupt the solvent-solvent interactions to create a cavity for the solute. For recrystallization purposes, identifying a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

3. pH of the Medium: For the free base form of this compound, solubility would be highly pH-dependent. In acidic conditions, it would protonate to form the more soluble salt. The hydrochloride salt is already in its protonated form.

4. Crystalline Structure: The arrangement of molecules in the solid-state (lattice energy) affects the energy required to break apart the crystal and dissolve it. Polymorphism, the existence of different crystal forms, can lead to variations in solubility.

Caption: Key factors influencing the solubility of this compound hydrochloride.

Experimental Protocol for Solubility Determination: A Self-Validating System

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique.

Objective: To determine the saturation solubility of this compound hydrochloride in a selected organic solvent at a specific temperature.

Materials:

-

This compound hydrochloride (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound hydrochloride to a known volume of the solvent in a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen detection method.

-

-

Quantitative Analysis:

-

Analyze the concentration of this compound hydrochloride in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure the accuracy of the measurement.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the solubility of the compound in the solvent. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Caption: Experimental workflow for the determination of solubility.

Conclusion and Field-Proven Insights

The hydrochloride salt of this compound is a polar, ionic compound, and its solubility is consequently highest in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF. For synthetic applications, the choice of solvent will depend not only on the solubility of the starting material but also on the solubility of other reagents and the reaction conditions. For purification by recrystallization, a solvent system where the compound has a steep solubility curve with respect to temperature is desirable. In drug development, understanding the solubility in various media is a critical component of pre-formulation studies, influencing the choice of excipients and the design of the final dosage form. The experimental protocol outlined provides a robust framework for obtaining the precise solubility data necessary for these critical applications.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

PubChem. 3-Methoxyphenylhydrazine hydrochloride.[Link]

- Experiment 1: Determin

-

Solubility of Things. (4-methoxyphenyl)methylhydrazine.[Link]

-

Wikipedia. Hydrazines.[Link]

-

Chemistry Steps. Solubility of Organic Compounds.[Link]

- Classification of organic compounds By solubility.

- Solubility of Organic Compounds.

-

DTIC. THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE.[Link]

-

Journal of Chemical & Engineering Data. Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents.[Link]

-

Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs.[Link]

-

MDPI. Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling.[Link]

-

National Center for Biotechnology Information. Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation.[Link]

Sources

- 1. 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound hydrochloride | 39232-91-2 [sigmaaldrich.com]

- 4. 3-Methoxyphenylhydrazine hydrochloride | 39232-91-2 [chemicalbook.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. ascendiacdmo.com [ascendiacdmo.com]

Mechanism of action of (3-Methoxyphenyl)hydrazine in organic reactions

An In-depth Technical Guide to the Mechanism of Action of (3-Methoxyphenyl)hydrazine in Organic Reactions

Authored by: Gemini, Senior Application Scientist

Foreword: The Versatile Role of this compound in Heterocyclic Synthesis